molecular formula C20H18N2O3 B2419837 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile CAS No. 859130-92-0

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

Cat. No. B2419837
M. Wt: 334.375
InChI Key: TWBKURQSFYEYBB-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological and pharmacological activities . The compound has a complex structure that includes a 2H-chromen-4-yl group, a phenyl group, and a propanenitrile group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, a hybrid compound composed of ferulic acid and esculetin was prepared in a 61% yield by the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound’s structure was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The compound, like other coumarin derivatives, can undergo various chemical reactions. For instance, a hybrid compound was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the compound’s melting point, yield, and NMR data were reported .

Scientific Research Applications

Synthesis and Characterization

  • Carbamate Derivatives Synthesis : This compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are obtained through condensation processes using various chemical agents (Velikorodov & Imasheva, 2008).

  • Formation of Chromene Derivatives : Another study discusses the condensation of similar compounds with different acetoacetates and acids, leading to the formation of various chromene derivatives (Velikorodov et al., 2014).

Antimicrobial and Antibacterial Properties

  • Antibacterial Activity : A study reports the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one. The synthesized compounds showed significant bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).

  • Antimicrobial Properties : The antimicrobial activities of benzopyrone derivatives have been investigated. These derivatives, including 2-oxo-2H-chromen-3-carbonitrile, demonstrated effectiveness against various microbial strains (El-Shaaer, 2012).

Other Applications

  • Chemosensing and Pharmacological Properties : Coumarin derivatives have been explored for their chemosensing properties and diverse pharmacological potential. These compounds have shown significant antioxidant and anti-inflammatory activities, as well as cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).

  • Crystal Structure Analysis : The crystal structure of similar compounds has been examined to understand their molecular configuration and bonding characteristics (Manolov et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in the pharmaceutical industry. Additionally, the development of more efficient and environmentally friendly synthesis methods for this and similar compounds could be a focus of future research .

properties

IUPAC Name

3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKURQSFYEYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

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